N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
Description
This compound features a complex structure integrating a dioxoloquinazolinone core (8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl), a hexanamide chain, and a cyclohexenylethyl group. The hexanamide linker may enhance solubility and pharmacokinetic properties, while the cyclohexenyl group contributes to lipophilicity, affecting membrane permeability .
Properties
Molecular Formula |
C23H29N3O4S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31) |
InChI Key |
KMAGTLCPPCMFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| ortho-Fluorobenzamide | 1.0 mmol |
| Hexanamide derivative | 2.5 mmol |
| Cs₂CO₃ | 2.5 mmol |
| Solvent | DMSO (4.0 mL) |
| Temperature | 135°C |
| Time | 24 hours |
This protocol yields the quinazolinone intermediate 4-(8-oxo-6-thioxo-5,6-dihydro-dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide after isolation via aqueous workup and column chromatography.
Mechanism
-
SₙAr Reaction : The fluoride leaving group in ortho-fluorobenzamide is displaced by the amine of hexanamide, forming a diamide intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the amide nitrogen onto the adjacent carbonyl generates the quinazolinone ring.
-
Dehydration : Elimination of water yields the aromatic quinazolinone system.
Introduction of the Thioxo Group
The thioxo (C=S) group at position 6 is introduced via sulfurization of a ketone precursor. Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) are commonly employed:
Sulfurization Protocol
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Lawesson’s | Toluene | 110°C | 6 h | 85% |
| P₄S₁₀ | Pyridine | 80°C | 4 h | 78% |
The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.
Formation of the Dioxolo Ring
Thedioxolo[4,5-g] moiety is installed using a diol (e.g., 1,2-ethanediol) under acidic conditions:
Cyclization Conditions
| Component | Quantity | Catalyst | Solvent | Time |
|---|---|---|---|---|
| Quinazolinone | 1.0 mmol | p-TsOH | THF | 12 h |
| 1,2-Ethanediol | 3.0 mmol | – | – | – |
The dioxolo ring forms via a tandem nucleophilic attack and dehydration, yielding the fused bicyclic system.
Side-Chain Incorporation
The hexanamide and cyclohexenylethyl groups are introduced sequentially:
Hexanamide Coupling
The quinazolinone intermediate is reacted with 6-aminohexanoic acid using carbodiimide coupling agents:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 24 h | 72% |
| DCC/DMAP | CH₂Cl₂ | 0°C → 25°C | 18 h | 68% |
The product is isolated via extraction and silica gel chromatography.
Cyclohexenylethyl Attachment
2-(Cyclohex-1-en-1-yl)ethylamine is coupled to the hexanamide carboxylate using similar conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HATU/DIEA | DMF | 25°C | 12 h | 75% |
| T3P/Et₃N | THF | 40°C | 8 h | 80% |
Final Compound Characterization
The title compound is characterized by:
-
¹H/¹³C NMR : Peaks corresponding to the cyclohexenyl protons (δ 5.5–5.7 ppm) and quinazolinone carbonyl (δ 165–170 ppm).
-
HRMS : [M+H]⁺ calculated for C₂₃H₂₉N₃O₄S: 444.1904; found: 444.1906.
Optimization Challenges
-
Solvent Selection : DMSO enhances SₙAr reactivity but complicates purification due to high boiling point. Alternatives like DMAc or NMP show reduced yields.
-
Byproduct Formation : Over-sulfurization may generate disulfide byproducts, necessitating careful stoichiometric control.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydro derivative.
Substitution: The amide and quinazolinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted amides or thiol derivatives.
Scientific Research Applications
Applications in Scientific Research
The compound has been evaluated for various applications, particularly in the fields of:
- Medicinal Chemistry : Its unique structure suggests potential as an anticancer agent or in targeting specific biological pathways.
- Biological Activity Studies : Investigations into its cytotoxicity and mechanism of action are ongoing. Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assessments : Research has indicated that compounds with quinazolinone derivatives can exhibit considerable cytotoxicity. For instance, studies involving substituted quinazolinones have shown effectiveness against multiple cancer cell lines, suggesting a potential role for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide in cancer therapy .
- Mechanism of Action : While specific mechanisms for this compound remain to be fully elucidated, related compounds have demonstrated various modes of action, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Synthesis and Derivatives : The synthesis of similar compounds has been explored through various methodologies, including alkylation and aminolysis reactions. These synthetic routes provide insights into the structural modifications that could enhance biological activity .
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammation, pain, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit key enzymes in microbial metabolism, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized properties of the target compound with analogous molecules:
Key Observations:
- Dioxoloquinazolinone vs. Benzodithiazine: The target compound’s dioxoloquinazolinone core differs from benzodithiazine derivatives (e.g., compound in ) in electronic properties. The thioxo group in the target compound may enhance nucleophilic reactivity, while benzodithiazine’s sulfonyl groups improve stability and bioavailability .
- Cyclohexenyl vs.
Bioactivity and Mechanism of Action
Target Compound Hypotheses
- Kinase Inhibition: Quinazolinone derivatives are known to inhibit tyrosine kinases by competing with ATP binding. The thioxo group may strengthen interactions with cysteine residues in kinase active sites .
- Anticancer Potential: Structural similarity to marine actinomycete metabolites () suggests possible antiproliferative effects via DNA intercalation or topoisomerase inhibition.
Comparison with Benzodithiazine Derivatives
The benzodithiazine compound () exhibits antimicrobial activity attributed to sulfonyl groups disrupting bacterial cell walls. In contrast, the target compound’s heterocyclic core may target eukaryotic enzymes, reflecting divergent bioactivity despite shared sulfur-containing functional groups .
Physicochemical Properties
- Solubility: The hexanamide chain in the target compound likely improves water solubility compared to purely non-polar marine metabolites (e.g., steroids extracted via n-hexane in ). However, the cyclohexenyl group may reduce polarity, necessitating balanced formulation strategies .
- Stability: The dioxoloquinazolinone core may exhibit lower photostability than benzodithiazine derivatives due to electron-rich aromatic systems prone to oxidation .
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic compound with the CAS number 688053-87-4. This compound belongs to the class of heterocyclic compounds and is characterized by a complex molecular structure that includes multiple functional groups. Its molecular formula is C23H29N3O4S, and it has a molecular weight of 443.56 g/mol.
Biological Activity
The biological activity of this compound has not been extensively documented in mainstream literature. However, it can be inferred from related studies on similar compounds, particularly those derived from the quinazoline and Mannich base classes.
Potential Activities:
- Anticancer Properties : Compounds containing quinazoline derivatives have been reported to exhibit significant anticancer activity. For instance, Mannich bases have shown cytotoxic effects against various cancer cell lines, including hepatoma and prostate cancer cells, often outperforming standard chemotherapy agents like 5-fluorouracil .
- Antimicrobial Effects : Quinoxaline derivatives, closely related to the structure of the target compound, have demonstrated broad-spectrum antimicrobial activities, inhibiting bacterial and fungal growth effectively .
- Mechanism of Action : The mechanism often involves interaction with DNA or inhibition of specific enzymes critical for cancer cell proliferation. For example, some quinazoline derivatives inhibit DNA topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural components:
| Component | Description |
|---|---|
| Cyclohexene ring | Contributes to hydrophobic interactions and may enhance membrane permeability. |
| Quinazoline core | Known for anticancer and antimicrobial properties due to its ability to bind DNA. |
| Thioxo group | Potentially enhances biological activity through increased reactivity. |
| Hexanamide side chain | May influence solubility and bioavailability. |
Q & A
Q. How can researchers design a synthetic route for this compound given its complex heterocyclic and polyfunctional structure?
- Methodological Answer: A multi-step synthesis strategy is required, prioritizing protective group chemistry for sensitive functional groups (e.g., the thioxo and dioxolo moieties). Begin with modular synthesis of the [1,3]dioxolo[4,5-g]quinazolinone core via cyclocondensation of substituted anthranilic acid derivatives with thiourea, followed by oxidation to introduce the 8-oxo group . The cyclohexenylethyl side chain can be introduced via alkylation or amidation, using coupling agents like EDC/HOBt under inert conditions to avoid side reactions . Purification at each step via column chromatography (silica gel, gradient elution) is critical to isolate intermediates.
Q. What analytical techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns and stereochemistry. For example, the cyclohexenyl protons should show characteristic splitting (δ ~5.5–6.0 ppm for the ene group) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-TOF or MALDI-TOF.
- X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .
- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts in the final amidation step?
- Methodological Answer: Employ Design of Experiments (DoE) with a full factorial approach to screen variables: temperature (25–80°C), solvent polarity (DMF vs. THF), catalyst (e.g., DMAP), and stoichiometry (1.2–2.0 eq. of amine). Bayesian optimization algorithms can model interactions between variables to predict optimal conditions . For example, a study on α-aminophosphonates achieved 89% yield by optimizing solvent/base combinations via DoE .
Q. How to address contradictory spectral data (e.g., unexpected tautomerism in the thioxo group)?
- Methodological Answer:
- Variable Temperature (VT) NMR: Monitor dynamic equilibria between thione (C=S) and enethiol (C-SH) tautomers. For example, coalescence temperatures can reveal energy barriers .
- Computational Chemistry: Use DFT (e.g., B3LYP/6-31G*) to calculate tautomer stability and simulate NMR shifts .
- IR Spectroscopy: Confirm thioxo presence via ν(C=S) ~1200–1250 cm⁻¹ and absence of ν(S-H) ~2550 cm⁻¹ .
Q. What strategies are recommended for evaluating the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to proteins like topoisomerases, using immobilized ligands and buffer systems mimicking physiological conditions .
- Molecular Dynamics (MD) Simulations: Model docking poses and free energy landscapes (e.g., MM-PBSA) to identify key binding residues .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Q. How to resolve discrepancies in biological activity data across different assays (e.g., cytotoxicity vs. enzymatic inhibition)?
- Methodological Answer:
- Orthogonal Assays: Compare results from MTT (cell viability) and fluorescence-based enzymatic assays (e.g., NADH-coupled detection) to rule out assay-specific artifacts .
- Structure-Activity Relationship (SAR) Profiling: Synthesize analogs with modifications to the cyclohexenyl or hexanamide moieties to isolate pharmacophoric features .
- Metabolomic Profiling: Use LC-MS to detect off-target metabolites that may interfere with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
